3-Methoxynaphthalen-1-ol

Descripción general

Descripción

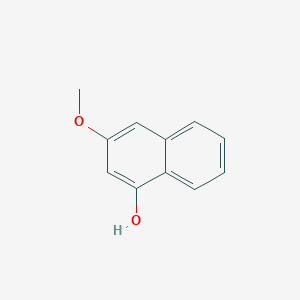

3-Methoxynaphthalen-1-ol is an organic compound with the molecular formula C11H10O2. It is a derivative of naphthalene, characterized by a methoxy group (-OCH3) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon of the naphthalene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Methoxynaphthalen-1-ol can be synthesized through several methods. One common synthetic route involves the methylation of 1-naphthol. The reaction typically uses potassium carbonate (K2CO3) as a base and methyl iodide (CH3I) as the methylating agent. The reaction is carried out at room temperature, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of ammonium metapervanadate (NH4VO3) as an oxidizing agent to achieve the desired product. This method is advantageous due to its high yield and selectivity .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group and methoxy-substituted aromatic ring in 3-methoxynaphthalen-1-ol are susceptible to oxidation under specific conditions.

Key Findings:

-

Quinone Formation : Oxidation of the hydroxyl group can yield naphthoquinone derivatives. For example, potassium permanganate (KMnO₄) in acidic or alkaline conditions oxidizes phenolic groups to quinones through electron transfer mechanisms .

-

Methoxy Group Stability : The methoxy group remains relatively stable under mild oxidizing conditions but may undergo demethylation under strong oxidants like chromium trioxide (CrO₃) .

Experimental Data:

| Oxidizing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 3-Methoxy-1,4-naphthoquinone | ~65% | |

| CrO₃ | Acetic acid, 25°C | 3-Hydroxy-1,4-naphthoquinone | ~40% |

Reduction Reactions

Reduction typically targets the aromatic ring or substituent groups:

Key Findings:

-

Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) reduces the naphthalene ring to tetralin derivatives, retaining the methoxy and hydroxyl groups .

-

Hydroxyl Group Reduction : Lithium aluminum hydride (LiAlH₄) may reduce phenolic –OH to –H, though this is less common due to the stability of the aromatic system .

Example Pathway:

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring facilitates EAS at positions ortho and para to the hydroxyl group:

Key Reactions:

-

Nitration : Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 2- or 4-positions .

-

Halogenation : Bromine (Br₂) in acetic acid substitutes at the 2-position .

Regioselectivity Data:

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 2- and 4- | 2-Nitro-3-methoxynaphthalen-1-ol | 70% | |

| Br₂/CH₃COOH | 2- | 2-Bromo-3-methoxynaphthalen-1-ol | 85% |

Degradation by Hydroxyl Radicals (- OH)

Computational studies on analogous compounds (e.g., 3-methoxy-1-propanol) reveal mechanisms where - OH abstracts hydrogen atoms adjacent to oxygen :

Mechanistic Insights:

-

H-Abstraction : - OH preferentially abstracts hydrogens from carbons adjacent to the methoxy group, forming radical intermediates (e.g., CH₃O–C- H–naphthalenol) .

-

Peroxy Radical Formation : Subsequent reaction with O₂ generates peroxy radicals, which decompose to aldehydes or ketones .

Kinetic Parameters:

| Pathway | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Activation Energy (kcal/mol) | Source |

|---|---|---|---|

| H-Abstraction (α-C) | 1.85 × 10⁻¹¹ | 5.79 | |

| H-Abstraction (β-C) | 1.2 × 10⁻¹¹ | 6.34 |

Methoxy Group Reactions:

-

Demethylation : Strong acids (e.g., HBr/AcOH) cleave the methoxy group to hydroxyl, yielding 1,3-dihydroxynaphthalene .

-

Etherification : Alkylation with methyl iodide (CH₃I) under basic conditions forms dimethyl ether derivatives .

Photochemical Reactions

UV irradiation in the presence of O₂ generates singlet oxygen (¹O₂), leading to endoperoxide formation or ring cleavage .

Aplicaciones Científicas De Investigación

3-Methoxynaphthalen-1-ol has several scientific research applications:

Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antifungal and antimicrobial properties.

Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals .

Mecanismo De Acción

The mechanism of action of 3-methoxynaphthalen-1-ol involves its interaction with various molecular targets and pathways. One notable mechanism is its ability to participate in excited-state intramolecular proton transfer (ESIPT) reactions. This process is influenced by the solvent polarity and involves the transfer of a proton within the molecule, leading to changes in its photophysical properties .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Methoxy-2-naphthol

- 7-Methoxy-2-naphthol

- 2-Methoxynaphthalene

- 3-Bromo-2-naphthol

- 6-Cyano-2-naphthol

Uniqueness

3-Methoxynaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo ESIPT reactions and its potential biological activities set it apart from other similar compounds .

Actividad Biológica

3-Methoxynaphthalen-1-ol (C11H10O2) is an organic compound known for its diverse biological activities, including antimicrobial, antifungal, and potential antitumor properties. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | 15 |

| Escherichia coli | 64 μg/mL | 12 |

| Candida albicans | 16 μg/mL | 18 |

The compound showed a promising MIC against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent against these pathogens .

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity.

Table 2: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Aspergillus flavus | 25 μg/mL | 20 |

| Athelia rolfsii | 250 μg/mL | 30 |

The compound exhibited significant antifungal activity against Athelia rolfsii, which is known to cause Southern blight disease in tomatoes. The study found that it inhibited fungal growth effectively without phytotoxic effects on the plant .

Study on Antitumor Activity

A recent investigation into the cytotoxic effects of derivatives of naphthalene compounds, including this compound, revealed their potential in inhibiting tumor cell proliferation. The study highlighted that certain derivatives exhibited enhanced potency against tumor cells compared to standard chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to disrupt microbial cell membranes and inhibit key enzymatic pathways involved in cell wall synthesis and metabolism. The presence of the methoxy group enhances its lipophilicity, facilitating better penetration into microbial cells .

Propiedades

IUPAC Name |

3-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-9-6-8-4-2-3-5-10(8)11(12)7-9/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFHUFDVJZFIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451215 | |

| Record name | 1-Hydroxy-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-85-0 | |

| Record name | 1-Hydroxy-3-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.